Ethofumesate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 50 mg/L at 25 °C

Synonyms

Canonical SMILES

Efficacy and Timing

Studies examine how different application rates, frequencies, and timings impact the target weed and turfgrass health. This research helps determine the most effective control methods while minimizing harm to desirable grasses Source: Tolerance of Bentgrass to Amount, Frequency, and Timing of Ethofumesate Applications on ResearchGate: .

Interaction with Other Products

Researchers explore how ethofumesate interacts with fungicides and other herbicides commonly used in turf management. This helps develop integrated pest management (IPM) strategies that combine various control methods for optimal results Source: Effects of Timing of Ethofumesate Application on Severity of Gray Leaf Spot of Perennial Ryegrass Turf on ResearchGate: .

Environmental Fate

Some scientific studies assess ethofumesate's persistence in different soil types and its potential impact on surrounding environments. This research informs best practices for application and helps mitigate potential risks associated with herbicide use Source: Residue Kinetics of Ethofumesate in Texturally Diverse Soils of Sugar Beet Crop under Field Conditions on Hindawi: .

It's important to note that scientific research on herbicides like ethofumesate also addresses potential drawbacks, such as:

Impact on non-target plants

Studies investigate the effect of ethofumesate on desirable plants accidentally exposed during application or through environmental factors.

Development of resistance

Research examines how repeated use of ethofumesate might lead to weed populations developing resistance to the herbicide, reducing its effectiveness.

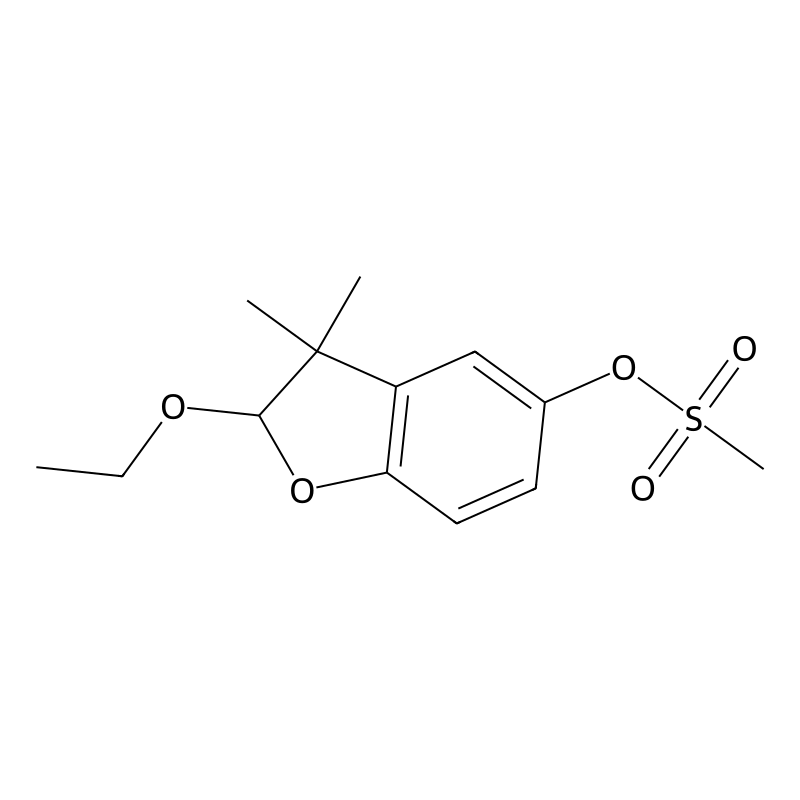

Ethofumesate is a selective herbicide primarily used for controlling weeds in sugar beet cultivation. Its chemical structure is characterized by the formula C₁₃H₁₈O₅S, and it is classified as a methanesulfonate derivative of benzofuran. Ethofumesate functions by inhibiting the growth of meristems, which are regions of active cell division in plants. This inhibition leads to a reduction in cell division and limits cuticle formation, ultimately affecting the plant's ability to grow and thrive .

Ethofumesate acts as a pre-emergent and post-emergent herbicide by inhibiting cell division in germinating weed seedlings []. It disrupts the formation of the meristematic tissues, which are responsible for plant growth, by interfering with microtubule assembly. This ultimately leads to stunted growth and death of the targeted weeds.

The primary reactions involving ethofumesate include:

- Hydrolysis: Ethofumesate undergoes oxidative hydrolysis, where the 2-ethoxy group is converted into a corresponding 2-oxo-lactone, which is its major metabolite in both plants and animals .

- Degradation: In soil, ethofumesate dissipates through various pathways, following biphasic first-order kinetics. The average half-life varies depending on soil type, with sandy loam exhibiting half-lives of approximately 14.54 days initially and extending to 51.83 days in later phases .

- Reactions with Activated Sludge: Ethofumesate has been shown to interact with activated sludge, leading to biochemical decomposition, which is significant for understanding its environmental impact .

Ethofumesate is noted for its relatively low toxicity profile. It does not induce genotoxic or carcinogenic effects, making it a safer option compared to many other herbicides . Its mode of action—specifically targeting meristematic tissues—ensures that it selectively affects weeds while having minimal impact on crops like sugar beets.

Ethofumesate can be synthesized through several methods:

- Initial Reaction: The synthesis begins with the reaction between 2-methylpropionaldehyde and morpholine.

- Cyclization: The resulting product is then reacted with p-benzoquinone to form a cyclized compound.

- Sulfonation: Finally, the cyclized compound undergoes sulfonation to yield ethofumesate .

These steps highlight the complexity of its synthesis and the careful control required during production.

Ethofumesate is primarily used in agricultural settings for weed control in sugar beet crops. Its application helps manage weed populations effectively without harming the crop itself. Additionally, due to its favorable residue profile, it is considered safe for use under various environmental conditions .

Studies have shown that ethofumesate interacts with various biological systems:

- Metabolism in Organisms: Research indicates that ethofumesate is metabolized differently in various organisms, including rats and chickens, where enantioselective metabolism has been observed .

- Soil Microbial Activity: Interaction with soil microorganisms has been studied to understand its degradation pathways and environmental persistence .

These interactions are crucial for assessing the ecological impact of ethofumesate.

Ethofumesate shares similarities with several other herbicides. Here are some comparable compounds:

| Compound Name | Structure Type | Primary Use | Unique Characteristics |

|---|---|---|---|

| Glyphosate | Amino acid derivative | Broad-spectrum herbicide | Non-selective; targets a wide range of plants |

| Metamitron | Benzene derivative | Sugar beet weed control | Selective; acts on photosynthesis |

| Phenmedipham | Phenylcarbamate | Broadleaf weed control | Rapidly absorbed; effective against annual weeds |

| Clopyralid | Pyridine derivative | Selective perennial weed control | Targets specific broadleaf weeds; low toxicity |

Ethofumesate's uniqueness lies in its specific action on meristematic tissues and its favorable environmental profile, which differentiates it from more broadly acting herbicides like glyphosate.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Flash Point

Heavy Atom Count

Density

LogP

log Kow = 2.7

Odor

Melting Point

MP: 69-71 °C (technical grades)

UNII

GHS Hazard Statements

MeSH Pharmacological Classification

Vapor Pressure

4.9X10-6 mm Hg at 25 °C

Pictograms

Environmental Hazard

Other CAS

Metabolism Metabolites

Use Classification

Pesticides -> Herbicides -> Benzofuranyl alkylsulfonate herbicides

Herbicides

Environmental transformation -> Pesticides (parent, predecessor)

Pharmaceuticals

HERBICIDES

Methods of Manufacturing

... P.S. Gates et al., US patent 3,689,507 (1972 to Fisons)

Analytic Laboratory Methods

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Stability Shelf Life

Stable to hydrolysis in water at pH 7 and 9. At pH 5.0, DT50 940 day, forming the hydroxy analogue. Phototransformed in water, DT50 31 hr. Degraded in air, DT50 4.1 hr.